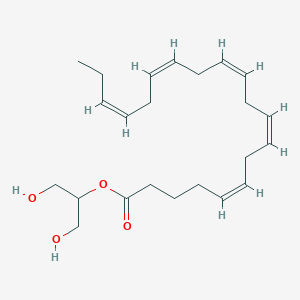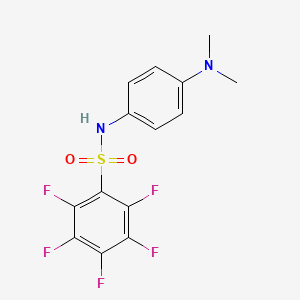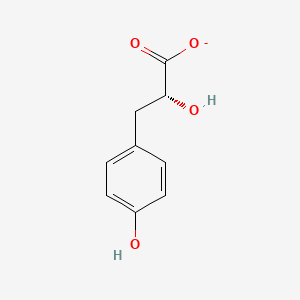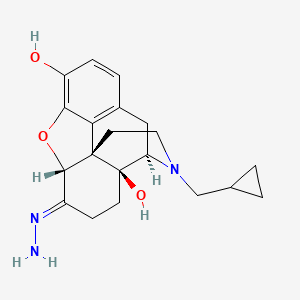
2-Eicosapentaenoyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MG(0:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0), also known as 2-eicosapentaenoyl-glycerol, belongs to the class of organic compounds known as endocannabinoids. These are arachidonic acid derivatives containing either an N-acetylethanolamine(type 1) or a glycerol(types 2 and 3) moiety attached to the aliphatic tail. Thus, MG(0:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0) is considered to be a monoradylglycerol lipid molecule. MG(0:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0) has been found throughout all human tissues. Within the cell, MG(0:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0) is primarily located in the membrane (predicted from logP). MG(0:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0) can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.
2-[(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl]-sn-glycerol is a monoacylglycerol 20:5 in which the acyl group specified at position 2 is (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid.
Applications De Recherche Scientifique
Absorption and Metabolic Processes
- Absorption in Human Digestive System: 2-Eicosapentaenoyl-glycerol (2-EPA) exhibits unique absorption characteristics compared to other forms of eicosapentaenoic acid (EPA), showing minimal hydrolysis and escaping random distribution during the absorption process (Boustani et al., 1987).
Production and Synthesis
- Synthesis from Fish Oil: 2-EPA can be synthesized through the hydrolysis of fish oil using specific lipases, providing a pathway for producing structured long-chain polyunsaturated fatty acid-containing triacylglycerols (Nieto et al., 1999).
Biological and Health Implications
- Inhibition of Nitric Oxide Production: Galactolipids containing 2-EPA, isolated from marine microalgae, possess strong nitric oxide inhibitory activity, indicating potential anti-inflammatory applications (Banskota et al., 2013).
- Impact on Lipid Metabolism: 2-EPA affects lipid metabolism, with studies in mice showing differential effects based on its position in triacylglycerols. This suggests its role in modulating body cholesterol and fatty acid synthetic enzymes (Yoshinaga et al., 2015).
- Effects on Immune System: Eicosapentaenoic acid, in the form of trieicosapentaenoyl-glycerol, can inhibit the activity of natural killer cells, suggesting implications for immune response modulation (Yamashita et al., 1986).
Potential Therapeutic Applications
- Influence on Glycemic Control and Serum Lipids: Studies have examined the effects of EPA forms on glycemic control and serum lipids, with implications for managing conditions like diabetes and hypertension (Woodman et al., 2002).
- Cancer Research: The potential of lipid emulsions containing EPA for inhibiting the growth of cancer cells, such as in pancreatic carcinoma, has been explored (Ravichandran et al., 2000).
Nutritional and Dietary Research
- Role in Functional Foods: Research into the development of functional foods has included the production of monoacylglycerols and diacylglycerols enriched in EPA, like 2-EPA, for nutritional benefits (Feltes et al., 2012).
Miscellaneous Applications
- Biotechnology and Microalgae Studies: 2-EPA has been studied in the context of microalgae growth and lipid production, offering insights into biofuel and nutritional supplement production (Garci et al., 2000).
Propriétés
Nom du produit |
2-Eicosapentaenoyl-glycerol |
|---|---|
Formule moléculaire |
C23H36O4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h3-4,6-7,9-10,12-13,15-16,22,24-25H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Clé InChI |
IXSYVBCFIGEECR-JLNKQSITSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,11b-Dihydro-[2h]benzopyrano[4,3,2-de]isoquinolin-3-one](/img/structure/B1244700.png)







![Hydrazinecarbothioamide, 2-[(5-amino-1-isoquinolinyl)methylene]-](/img/structure/B1244716.png)
![methyl 1-(2,4-difluorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244717.png)

![2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide](/img/structure/B1244720.png)
